

Application Notes & Protocols for Simvastatin Quantification using Simvastatin-d6

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Compound of Interest

Compound Name: *Simvastatin-d6*

Cat. No.: *B562270*

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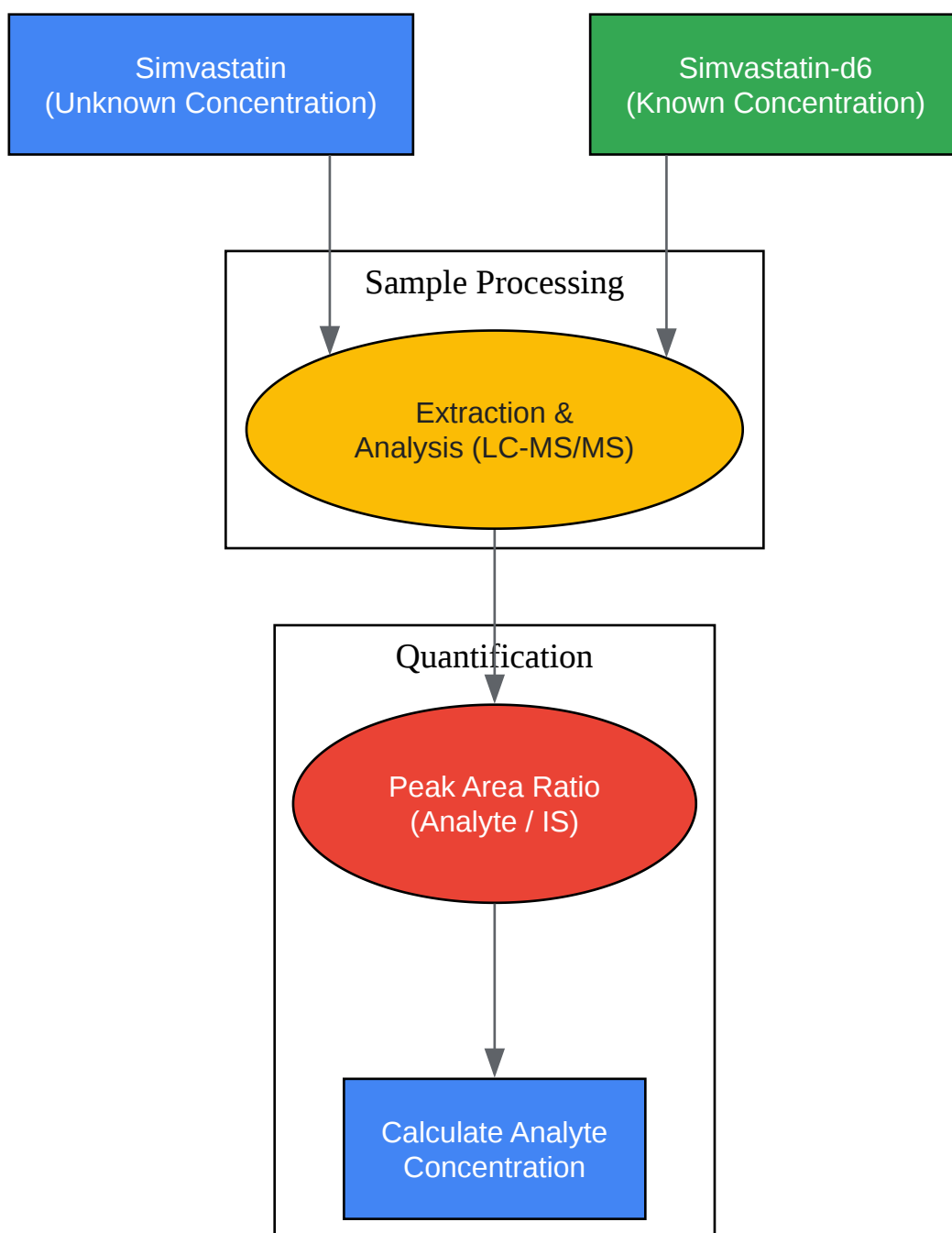
Audience: Researchers, scientists, and drug development professionals.

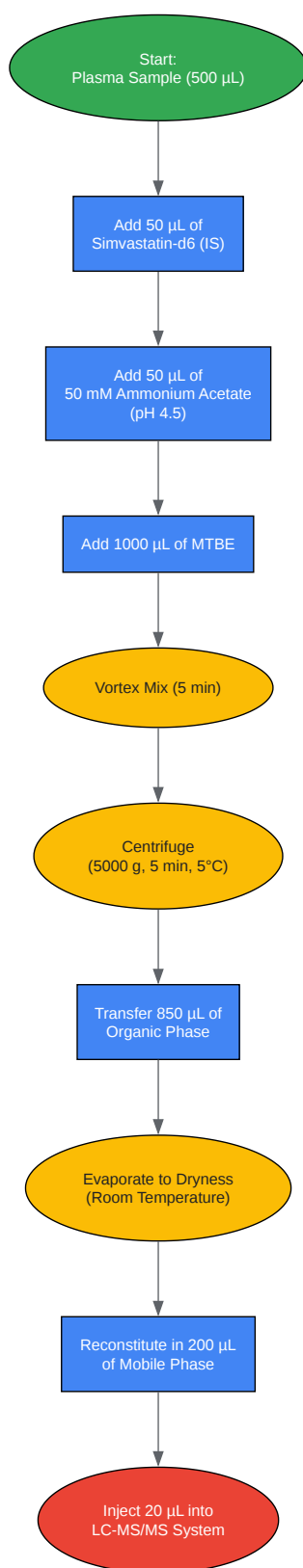
Introduction

Simvastatin is a widely prescribed medication for the treatment of hypercholesterolemia.[1][2] It functions by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[2][3] Accurate quantification of simvastatin in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides a detailed protocol for the quantification of simvastatin in human plasma using a stable isotope-labeled internal standard, **Simvastatin-d6**, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which is essential due to the low plasma concentrations of simvastatin resulting from high first-pass hepatic extraction.[1][4]

Principle of the Assay

The method employs a deuterated internal standard (IS), **Simvastatin-d6**, which is chemically identical to the analyte but has a different mass. The IS is added to the plasma sample at a known concentration before sample preparation. It co-elutes with the analyte during chromatographic separation and is detected by the mass spectrometer. The ratio of the analyte's peak area to the IS's peak area is used for quantification. This approach corrects for variations in sample extraction, injection volume, and ionization efficiency, thereby ensuring high accuracy and precision.





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